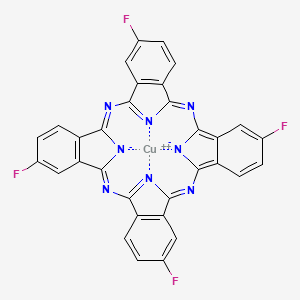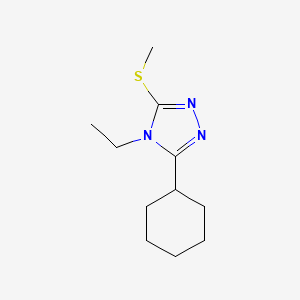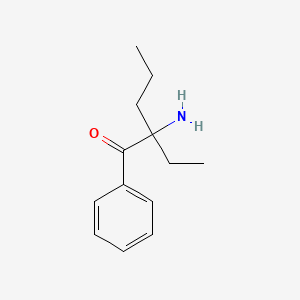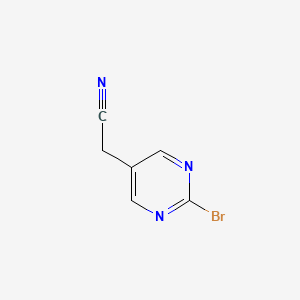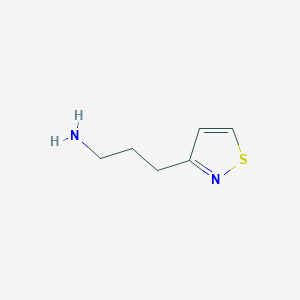
3-(Isothiazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isothiazol-3-yl)propan-1-amine is a heterocyclic organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . This compound features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the isothiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiazol-3-yl)propan-1-amine typically involves the formation of the isothiazole ring followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by the alkylation or amination of the ring to introduce the propan-1-amine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Isothiazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
3-(Isothiazol-3-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Isothiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Isothiazol-3-yl)propan-1-amine include other isothiazole derivatives, such as:
Isothiazole: The parent compound with a simpler structure.
Isothiazolinones: Known for their antimicrobial properties and used as biocides.
3-Isothiazolepropanamine: A closely related compound with similar chemical properties
Uniqueness
This compound is unique due to its specific structure, which combines the isothiazole ring with a propan-1-amine side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(1,2-thiazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c7-4-1-2-6-3-5-9-8-6/h3,5H,1-2,4,7H2 |
InChI Key |
IHHHFMPMKJMFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


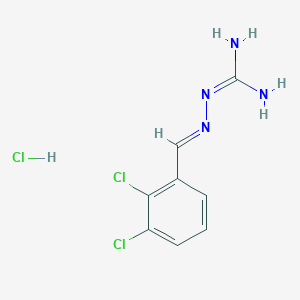
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
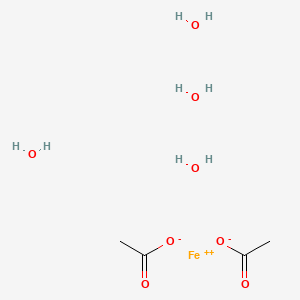
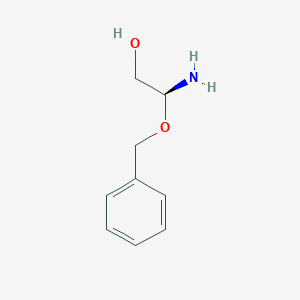
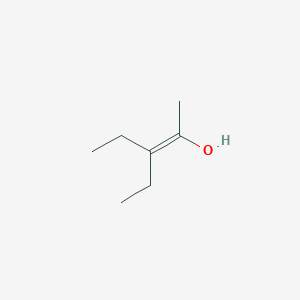
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
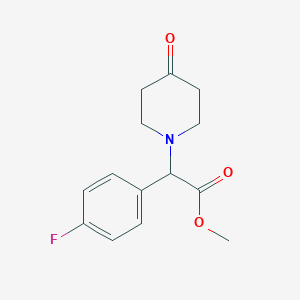
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
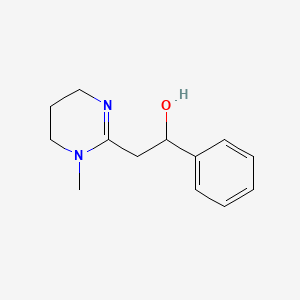
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)
